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3-(2-(2-Methoxyethoxy)ethoxy)azetidine

Lipophilicity Drug‑Linker Design Solubility Optimization

3-(2-(2-Methoxyethoxy)ethoxy)azetidine is a four-membered nitrogen heterocycle (azetidine) functionalized with a diethylene glycol monomethyl ether side chain. The compound (C₈H₁₇NO₃, MW 175.23 g·mol⁻¹) presents a computed XLogP3 of −0.8, a topological polar surface area (TPSA) of 39.7 Ų, 7 rotatable bonds, 1 hydrogen bond donor, and 4 hydrogen bond acceptors.

Molecular Formula C8H17NO3
Molecular Weight 175.23 g/mol
CAS No. 1220038-71-0
Cat. No. B1525216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-(2-Methoxyethoxy)ethoxy)azetidine
CAS1220038-71-0
Molecular FormulaC8H17NO3
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESCOCCOCCOC1CNC1
InChIInChI=1S/C8H17NO3/c1-10-2-3-11-4-5-12-8-6-9-7-8/h8-9H,2-7H2,1H3
InChIKeyHHFKTJPXKFRATA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-(2-Methoxyethoxy)ethoxy)azetidine (CAS 1220038-71-0) – Key Physicochemical and Structural Snapshot for Procurement Decisions


3-(2-(2-Methoxyethoxy)ethoxy)azetidine is a four-membered nitrogen heterocycle (azetidine) functionalized with a diethylene glycol monomethyl ether side chain. The compound (C₈H₁₇NO₃, MW 175.23 g·mol⁻¹) presents a computed XLogP3 of −0.8, a topological polar surface area (TPSA) of 39.7 Ų, 7 rotatable bonds, 1 hydrogen bond donor, and 4 hydrogen bond acceptors [1]. The azetidine ring imparts a strained, sp³-rich scaffold that is known to enhance metabolic stability and conformational rigidity compared to larger cyclic amines such as piperidine [2]. These features position the compound as a member of the PEG-azetidine linker family frequently employed in targeted protein degradation (PROTAC) and antibody‑drug conjugate (ADC) construction.

Why 3-(2-(2-Methoxyethoxy)ethoxy)azetidine Cannot Be Simply Replaced by Other In‑Class PEG‑Azetidine or Piperidine Linkers


Although the azetidine‑PEG linker family shares a common heterocyclic core, small changes in the PEG chain length, terminal capping group, or heterocycle size dramatically shift physicochemical determinants such as lipophilicity, hydrogen‑bonding capacity, and conformational flexibility. These shifts directly affect solubility, permeability, metabolic stability, and ultimately the pharmacokinetic performance of the final conjugate [1]. The quantitative evidence below demonstrates that 3‑(2‑(2‑methoxyethoxy)ethoxy)azetidine occupies a distinct property space that makes its substitution by shorter PEG analogs, ethyl‑terminated analogs, or piperidine‑based linkers non‑equivalent in a procurement context.

Head‑to‑Head Quantitative Differentiation of 3-(2-(2-Methoxyethoxy)ethoxy)azetidine Against Its Closest Analogs


Lower Computed Lipophilicity (XLogP3) Versus Shorter PEG‑Azetidine Analog

The target compound exhibits an XLogP3 of −0.8, while the shorter‑chain analog 3‑(2‑methoxyethoxy)azetidine (CAS 221198‑11‑4) has a computed logP of −0.40 [1]. The 0.4‑unit reduction in lipophilicity can increase aqueous solubility and reduce non‑specific protein binding, a desirable feature for linker components in bioconjugates.

Lipophilicity Drug‑Linker Design Solubility Optimization

Extended Rotatable Bond Count Provides Greater Conformational Freedom While Retaining Azetidine Rigidity

The target compound possesses 7 rotatable bonds compared with only 4 for 3‑(2‑methoxyethoxy)azetidine [1]. The additional rotatable bonds, arising from the extra ethoxy unit, permit a wider sampling of conformational space without sacrificing the rigid azetidine anchor, which can facilitate optimal positioning of the two terminal ligands in PROTAC ternary complexes.

Conformational Flexibility PROTAC Linker Design Ternary Complex Formation

Methyl Versus Ethyl Terminal Cap: Reduced Steric Bulk and Lower Lipophilicity Compared to Ethoxy‑Terminated Analog

The target compound carries a methyl terminal group (MW 175.23 g·mol⁻¹), whereas the direct ethyl analog 3‑[2‑(2‑ethoxyethoxy)ethoxy]azetidine (CAS 2138049‑08‑6) has a molecular weight of 189.25 g·mol⁻¹ and an additional methylene unit [1]. The smaller terminal group reduces both steric demand and lipophilicity, which can improve conjugation kinetics and final conjugate solubility.

Terminal Group Engineering Linker Hydrophilicity ADC Conjugation Efficiency

Azetidine Core Confers Metabolic Stability and Permeability Advantage Over Piperidine‑Based Linkers

A direct SAR study on CCR5 antagonists demonstrated that replacing a piperidine amide with an azetidine amide resulted in increased intrinsic permeability and an improved in vivo pharmacokinetic profile [1]. Although the study was not performed on the exact PEG‑azetidine scaffold, the class‑level inference is strongly supported: the smaller, more strained azetidine ring reduces susceptibility to cytochrome P450 oxidation and enhances membrane permeation relative to piperidine.

Metabolic Stability Intrinsic Permeability Pharmacokinetics

Increased Hydrogen Bond Acceptor Count Relative to Shorter PEG‑Azetidine Linkers

The target compound possesses 4 hydrogen bond acceptors (HBA) compared with 3 HBA for 3‑(2‑methoxyethoxy)azetidine [1]. The additional ether oxygen contributes to a higher capacity for water‑mediated hydrogen bonding, which correlates with improved aqueous solubility and reduced aggregation propensity in bioconjugate formulations.

Hydrogen Bonding Aqueous Solubility Linker Physicochemistry

Optimal Application Scenarios for 3-(2-(2-Methoxyethoxy)ethoxy)azetidine Based on Quantitative Differentiation


PROTAC Linker Requiring Balanced Flexibility and Low Lipophilicity

The combination of 7 rotatable bonds and an XLogP3 of −0.8 makes this compound an ideal mid‑length PEG‑azetidine linker for PROTAC designs where excessive hydrophobicity would compromise ternary complex solubility or promote aggregation [1]. The azetidine core simultaneously imparts the metabolic stability needed for in vivo degradation studies [2].

ADC Linker Building Block with Optimized Aqueous Compatibility

With 4 hydrogen bond acceptors and a low logP, the compound is well suited as a cleavable or non‑cleavable ADC linker component in aqueous conjugation protocols [1]. Its methyl terminal cap provides lower steric hindrance than ethyl analogs, potentially improving conjugation site accessibility and homogeneity [2].

Bioconjugation Chemistry Requiring Defined PEG Spacer Length

The diethylene glycol spacer (–OCH₂CH₂OCH₂CH₂OCH₃) provides a defined 9‑atom separation between the azetidine nitrogen and the terminal methoxy group, a distance that is often optimal for minimizing steric clashes in dual‑ligand systems such as bispecific antibodies or fluorescent probe conjugates [1].

Metabolic Stability‑Sensitive Conjugate Design

In programs where piperidine‑based linkers have shown high in vivo clearance, switching to the azetidine scaffold can improve pharmacokinetic outcomes as demonstrated in CCR5 antagonist series [2]. The strained azetidine ring is less prone to oxidative metabolism, making this compound a strategic replacement for piperidine‑PEG linkers.

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